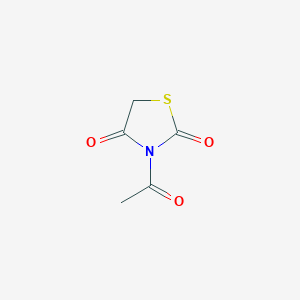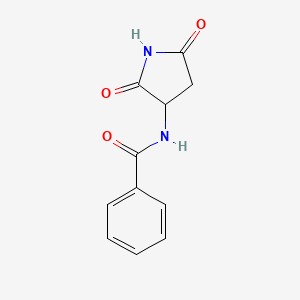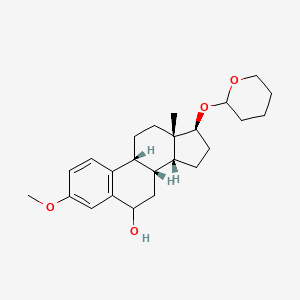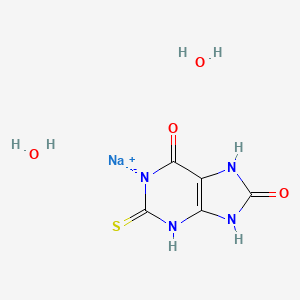
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of azathioprine and is known for its role in metabolic research, environmental studies, and clinical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves the reaction of uric acid with thiourea in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing derivatives.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, which have applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in chemical identification and quantification studies.
Biology: The compound is used in metabolic research to study various biochemical pathways.
Medicine: It serves as a metabolite of azathioprine, a drug used in immunosuppressive therapy.
Industry: The compound is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves its interaction with cellular thiol groups. This interaction leads to the formation of disulfide bonds, which can affect various cellular processes. The compound also acts as an inhibitor of certain enzymes involved in purine metabolism, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiouric Acid Sodium Salt Dihydrate: A similar compound with comparable properties and applications.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing compound with significant biological activity.
Uniqueness
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate is unique due to its specific interaction with thiol groups and its role as a metabolite of azathioprine. This makes it particularly valuable in medical and biochemical research.
Propiedades
Fórmula molecular |
C5H7N4NaO4S |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
Clave InChI |
MLIWRDAPPPZIOA-UHFFFAOYSA-M |
SMILES canónico |
C12=C(NC(=O)N1)NC(=S)[N-]C2=O.O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


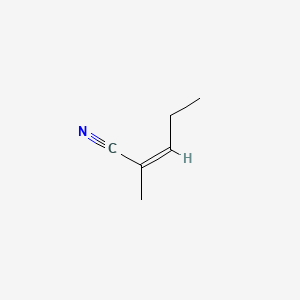
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
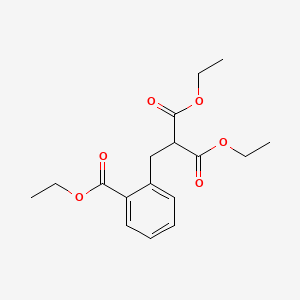
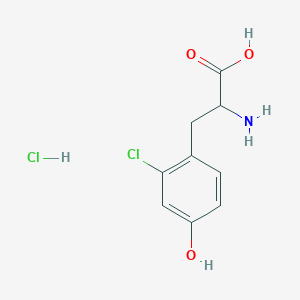
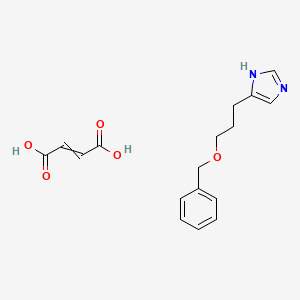
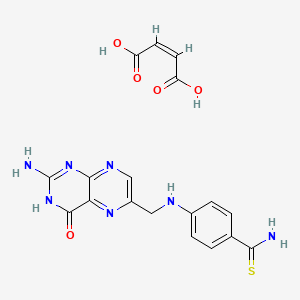
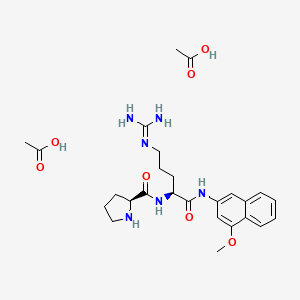
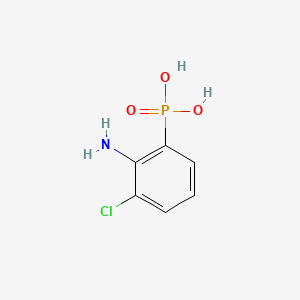
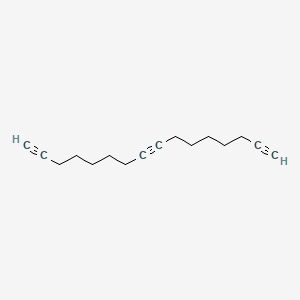
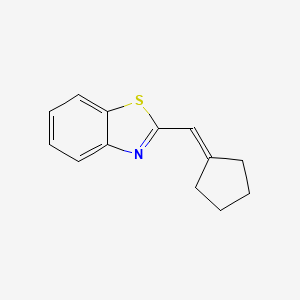
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
